2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
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Overview
Description
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, which is further functionalized with a 1,2,4-oxadiazole ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization and ring-opening reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various substituted benzamides, while oxidation or reduction can modify the functional groups present on the molecule.
Scientific Research Applications
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar biological activities.
Cyclohexylbenzamides: Compounds with a cyclohexyl group attached to a benzamide core, which may have similar chemical properties.
Uniqueness
What sets 2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide apart is the combination of the oxadiazole ring, the cyclohexyl group, and the chlorine atom, which together confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-7-3-2-6-13(14)16(23)21-18(10-4-1-5-11-18)17-20-15(22-24-17)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASTUFMWJAIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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